molecular formula C10H20NO4P B13606168 Tert-butyl 3-(dimethylphosphoryl)-3-hydroxyazetidine-1-carboxylate CAS No. 2792200-61-2

Tert-butyl 3-(dimethylphosphoryl)-3-hydroxyazetidine-1-carboxylate

Cat. No.: B13606168
CAS No.: 2792200-61-2
M. Wt: 249.24 g/mol
InChI Key: ROOQKHKDXSNHHS-UHFFFAOYSA-N
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Description

Tert-butyl 3-(dimethylphosphoryl)-3-hydroxyazetidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a dimethylphosphoryl group, and a hydroxyazetidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(dimethylphosphoryl)-3-hydroxyazetidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of tert-butyl esters with dimethylphosphoryl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Another approach involves the use of flow microreactor systems, which provide a more efficient and sustainable method for the synthesis of tertiary butyl esters . This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher throughput and efficiency. The use of continuous flow reactors and advanced purification techniques can help in achieving the desired quality and quantity of the compound.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(dimethylphosphoryl)-3-hydroxyazetidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include tert-butyl hydroperoxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tert-butyl hydroperoxide derivatives, while reduction can lead to the formation of alcohols or amines.

Mechanism of Action

The mechanism of action of tert-butyl 3-(dimethylphosphoryl)-3-hydroxyazetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of the dimethylphosphoryl group can influence the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-(dimethylphosphoryl)-3-hydroxyazetidine-1-carboxylate is unique due to its combination of functional groups, which imparts specific reactivity and potential applications that are not found in simpler compounds. The presence of the azetidine ring adds to its structural complexity and potential for diverse chemical transformations.

Properties

CAS No.

2792200-61-2

Molecular Formula

C10H20NO4P

Molecular Weight

249.24 g/mol

IUPAC Name

tert-butyl 3-dimethylphosphoryl-3-hydroxyazetidine-1-carboxylate

InChI

InChI=1S/C10H20NO4P/c1-9(2,3)15-8(12)11-6-10(13,7-11)16(4,5)14/h13H,6-7H2,1-5H3

InChI Key

ROOQKHKDXSNHHS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(O)P(=O)(C)C

Origin of Product

United States

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